molecular formula C31H40N4O7S B2755781 6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide CAS No. 688061-63-4

6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

Cat. No.: B2755781
CAS No.: 688061-63-4
M. Wt: 612.74
InChI Key: FZCJZHFIOUGDMI-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a 1,3-dioxolo[4,5-g]quinazolin-8-one core substituted with a sulfanyl-linked carbamoyl group at position 6 and a hexanamide side chain at position 5. The structure includes a butan-2-yl carbamoyl moiety and a 2-(3,4-dimethoxyphenyl)ethyl group, contributing to its unique physicochemical and pharmacological profile. Its molecular formula is C₃₃H₄₂N₄O₇S (calculated molecular weight: 638.78 g/mol), with a monoisotopic mass of 638.277 Da . The compound’s synthesis likely involves coupling reactions to introduce the sulfanyl-carbamoyl and hexanamide substituents, analogous to methods described for related derivatives .

Properties

IUPAC Name

6-[6-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N4O7S/c1-5-20(2)33-29(37)18-43-31-34-23-17-27-26(41-19-42-27)16-22(23)30(38)35(31)14-8-6-7-9-28(36)32-13-12-21-10-11-24(39-3)25(15-21)40-4/h10-11,15-17,20H,5-9,12-14,18-19H2,1-4H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCJZHFIOUGDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide involves multiple steps, including the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the butan-2-yl and dimethoxyphenyl groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and sulfanyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Medicine: The compound’s potential therapeutic effects could be explored for treating diseases such as cancer or infections.

    Industry: Its chemical properties make it useful for the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

The 3,4-dimethoxyphenyl moiety (target) offers greater electron-donating capacity than 4-methoxyphenyl () or 4-ethoxyphenyl (), which may influence receptor binding .

Pharmacophore Diversity :

  • The furan-2-yl methyl group () introduces aromatic heterocyclic character, which may alter π-π stacking interactions in biological targets compared to aliphatic substituents .

Biological Activity

The compound 6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including cytotoxicity, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the quinazoline core, along with the dioxole and sulfanyl substituents, suggests potential interactions with various biological targets.

Cytotoxicity

Recent studies have demonstrated that derivatives of quinazoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Specifically, some derivatives have demonstrated IC50 values as low as 2.90 µM against HCT-116 cells .

The mechanism underlying the cytotoxic effects of this compound appears to involve several pathways:

  • Apoptosis Induction : Research indicates that quinazoline derivatives can trigger apoptosis in cancer cells. This is evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce G1 phase arrest in the cell cycle of HCT-116 cells, effectively halting proliferation .
  • Targeting Kinases : The compound may also act as an inhibitor of key kinases involved in cancer progression, such as EGFR and VEGFR-2, further contributing to its anticancer activity .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Quinazoline Derivatives : A comprehensive study evaluated various quinazoline derivatives for their anticancer properties. The results indicated that compounds with specific substitutions exhibited enhanced potency against multiple cancer cell lines while maintaining a favorable safety profile .
  • Mechanistic Insights : Another study utilized molecular docking simulations to elucidate the binding characteristics of these compounds to their target enzymes. The findings suggested strong interactions between the quinazoline derivatives and their targets, supporting the observed biological activities .

Data Table: Biological Activity Overview

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.70Apoptosis induction
Compound BHCT-1162.90Cell cycle arrest
Compound CA5494.30Kinase inhibition

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